Product packaging for Butylcarbazate(Cat. No.:)

Butylcarbazate

Cat. No.: B8470358
M. Wt: 132.16 g/mol
InChI Key: HBBRVEMMVUOSTL-UHFFFAOYSA-N
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Description

Historical Development and Initial Reports of Butylcarbazate

The first synthesis of tert-butyl carbazate (B1233558) was reported in the mid-20th century. Louis A. Carpino is credited with its initial preparation in 1959, using reagents such as sodium tert-butoxide, carbon sulfide, and methyl iodide. google.compatsnap.com This early work established its utility in the protection of amino groups. google.com A subsequent, widely recognized preparation was detailed in Organic Syntheses in 1973, which involved the reaction of phenyl chloroformate with tert-butanol (B103910) to form t-butyl phenyl carbonate, followed by a substitution reaction with hydrazine (B178648) hydrate (B1144303). google.comgoogle.com Another early method involved the reaction of hydrazine with t-butyl S-methylthiolcarbonate. These foundational methods provided the basis for future investigations and the eventual commercial availability of the compound. mdpi.com

Initial synthetic routes, while effective for laboratory-scale preparations, presented challenges for industrial-scale production, including the use of costly reagents and extended reaction times. google.com

Contemporary Significance of this compound in Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, tert-butyl carbazate holds considerable importance primarily as a protecting group and a versatile synthetic intermediate. google.comcymitquimica.comforecastchemicals.com Its main application is as a precursor for the Boc-protection of primary and secondary amines, a fundamental transformation in peptide synthesis and the preparation of complex molecules. dissertationtopic.net The Boc group offers stability under many reaction conditions, such as catalytic hydrogenation and nucleophilic reactions, yet can be readily removed under acidic conditions. google.comdissertationtopic.net

Beyond its role in protection, tert-butyl carbazate is a key starting material for other valuable reagents. It is used to synthesize tert-butyl azidoformate, a reagent for introducing the Boc group, and di-tert-butyl azodicarboxylate, a reagent used in various chemical transformations. mdpi.com Furthermore, its utility extends to the synthesis of more complex structures; it is employed in palladium-catalyzed cross-coupling reactions with vinyl halides to prepare N-Boc-N-alkenylhydrazines, a class of highly functionalized hydrazines. researchgate.netacs.org The compound is also a key intermediate in the synthesis of various pharmaceutical and agrochemical products, including anti-cancer drug intermediates and compounds for treating reproductive system diseases. google.comdissertationtopic.netajgreenchem.com

Fundamental Research Questions Driving this compound Investigations

Current research involving tert-butyl carbazate is driven by several fundamental questions aimed at expanding its utility and understanding its properties. One area of investigation has been the detailed characterization of its solid-state structure. Despite its long history and importance, its crystal structure was not determined until recently, partly due to its low melting point which made obtaining suitable crystals difficult. mdpi.com Recent X-ray diffraction studies have provided detailed insights into its molecular dimensions, bond angles, and hydrogen-bonding patterns in the solid state. mdpi.com

A second major research driver is the development of novel synthetic methodologies that utilize tert-butyl carbazate to access previously challenging or unknown classes of compounds. For example, extensive research has focused on its use in transition metal-catalyzed reactions, such as the palladium-catalyzed synthesis of N-alkenylhydrazines, which established the first general route to this class of compounds. researchgate.netacs.org Researchers are exploring the scope of these reactions, optimizing catalyst systems, and applying them to the synthesis of biologically active molecules. researchgate.netrsc.org

A third line of inquiry focuses on the optimization of the synthesis of tert-butyl carbazate itself. Investigations are aimed at developing more efficient, cost-effective, and environmentally benign processes suitable for industrial production, thereby reducing reliance on methods that may produce difficult-to-remove impurities or generate significant chemical waste. google.comgoogle.comacs.org

Scope and Organization of Current Academic Inquiry

The academic inquiry into tert-butyl carbazate is broad and can be organized into several key areas. A primary focus is on its application in the synthesis of heterocyclic compounds and other complex molecular architectures. acs.org Hydrazine derivatives are versatile precursors for nitrogen-containing heterocycles like pyrazoles and indazoles, and research leverages tert-butyl carbazate as a protected hydrazine source for these syntheses. acs.org

Another significant area is the development and optimization of catalytic processes. This includes the expansion of palladium-catalyzed cross-coupling reactions to include a wider range of substrates and the exploration of other transition metals to effect new transformations. researchgate.netacs.org Research in this domain often involves detailed mechanistic studies to understand catalyst behavior and improve reaction efficiency and selectivity.

Process chemistry and green chemistry represent another facet of current research. Academic and industrial labs are investigating alternative solvents, catalysts, and reaction conditions to improve the manufacturing process of tert-butyl carbazate and its derivatives. acs.org This includes the development of continuous flow synthesis methods, which offer potential advantages in terms of efficiency and scalability. rsc.org Finally, there is ongoing research into new applications for the compound, with some reports indicating its potential use in polymer chemistry and materials science. hashnode.dev

Data Tables

Table 1: Physical and Chemical Properties of tert-Butylcarbazate This interactive table summarizes key physical and chemical properties of the compound.

PropertyValueSource(s)
CAS Number 870-46-2 forecastchemicals.comsigmaaldrich.comwatson-int.com
Molecular Formula C₅H₁₂N₂O₂ forecastchemicals.comsigmaaldrich.comwatson-int.com
Molecular Weight 132.16 g/mol forecastchemicals.comsigmaaldrich.comwatson-int.com
Appearance White crystalline powder or solid forecastchemicals.comsigmaaldrich.com
Melting Point 39-42 °C sigmaaldrich.com
Boiling Point 63-65 °C at 0.1 mmHg sigmaaldrich.com
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone cymitquimica.comforecastchemicals.com
Density 1.035 g/cm³ forecastchemicals.com

Table 2: Selected Research Findings on the Synthesis of N-Alkenylhydrazines This table presents results from a study on the palladium-catalyzed cross-coupling of tert-butyl carbazate with various haloalkenes. acs.org

Haloalkene SubstrateCatalyst SystemYield (%)
(E)-β-BromostyrenePd₂(dba)₃ / Johnphos95
(Z)-β-BromostyrenePd₂(dba)₃ / Johnphos75
1-Bromo-2-methyl-1-propenePd₂(dba)₃ / Johnphos85
2-BromopropenePd₂(dba)₃ / Johnphos70
(E)-1-Chloro-2-phenylethylenePd₂(dba)₃ / Johnphos85
1-Bromo-1-cyclohexenePd₂(dba)₃ / Johnphos89

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B8470358 Butylcarbazate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

butyl N-aminocarbamate

InChI

InChI=1S/C5H12N2O2/c1-2-3-4-9-5(8)7-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

HBBRVEMMVUOSTL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NN

Origin of Product

United States

Synthetic Methodologies for Butylcarbazate

Classical Preparative Routes and Their Refinements

Traditional methods for synthesizing butylcarbazate typically involve multi-step processes starting from readily available carbonate or thiolcarbonate precursors. These routes are well-documented and have been foundational in laboratory preparations of the compound.

The initial step involves the dropwise addition of methyl chlorothiolformate to a solution of t-butyl alcohol and pyridine (B92270) in a solvent such as chloroform. lookchem.com The mixture is heated at reflux for an extended period, typically 24 hours. lookchem.com After workup, which includes washing with water and dilute acid, the intermediate t-butyl S-methylthiolcarbonate is isolated by distillation. orgsyn.org In the second step, this thiolcarbonate is heated with a 64% hydrazine (B178648) solution, again for around 24 hours, to produce tert-butyl carbazate (B1233558). orgsyn.orglookchem.com The final product can be purified by distillation or recrystallization. lookchem.comorgsyn.org

Table 1: Synthesis of tert-Butyl Carbazate from Methyl Chlorothiolformate

Step Reactants Conditions Intermediate/Product Yield Reference
1 Methyl chlorothiolformate, t-butyl alcohol, Pyridine Chloroform, Reflux, 24h t-Butyl S-methylthiolcarbonate 52-62% orgsyn.org

| 2 | t-Butyl S-methylthiolcarbonate, 64% Hydrazine solution | Oil bath, 105-110°C, 24h | tert-Butyl carbazate | 70-86% | orgsyn.orglookchem.com |

An alternative classical route to tert-butyl carbazate utilizes phenyl carbonates as the starting material. orgsyn.orgorgsyn.org This method also proceeds in two main stages. First, t-butyl phenyl carbonate is prepared from the reaction of phenyl chloroformate and t-butyl alcohol. orgsyn.orgorgsyn.orgdissertationtopic.net This reaction is typically performed in a solvent like methylene (B1212753) dichloride with quinoline (B57606) acting as an acid scavenger. orgsyn.org

The prepared t-butyl phenyl carbonate is then reacted with hydrazine hydrate (B1144303) to yield tert-butyl carbazate. orgsyn.orgprepchem.com This second step is often characterized by a spontaneous exothermic reaction once a certain temperature (75-80°C) is reached. orgsyn.orgprepchem.com While this method avoids the use of the malodorous methyl chlorothiolformate and can afford higher yields, the product may be more difficult to crystallize compared to the thiolcarbonate route. orgsyn.orgorgsyn.org The synthesis of t-butyl phenyl carbonate can be optimized to reduce energy consumption, and the quinoline used can be recovered and reused, making the process more cost-effective for potential industrial production. dissertationtopic.net

Table 2: Synthesis of tert-Butyl Carbazate from Phenyl Chloroformate

Step Reactants Conditions Intermediate/Product Yield Reference
1 Phenyl chloroformate, t-butyl alcohol, Quinoline Methylene dichloride, 4h t-Butyl phenyl carbonate 71-76% orgsyn.org

| 2 | t-Butyl phenyl carbonate, 64% Hydrazine solution | Heat to 75-80°C, spontaneous reaction to 104-110°C | tert-Butyl carbazate | 89-97% | orgsyn.org |

The critical step in the classical syntheses of this compound is the condensation reaction with hydrazine. orgsyn.org This nucleophilic substitution or condensation reaction is most commonly performed using hydrazine hydrate with an appropriate acylating agent, such as the t-butyl S-methylthiolcarbonate or t-butyl phenyl carbonate intermediates previously described. orgsyn.orglookchem.comorgsyn.org

A more direct hydrazine-mediated approach involves the reaction of di-tert-butyl dicarbonate (B1257347) (BOC anhydride) with hydrazine hydrate. google.comchemicalbook.com In this method, a solution of BOC anhydride (B1165640) in a solvent like isopropyl alcohol is added dropwise to a cooled solution of hydrazine hydrate. google.comchemicalbook.com The reaction proceeds for a couple of hours at low temperature, followed by stirring at room temperature. google.comchemicalbook.com This method is advantageous as it can be adapted for industrial production, offering high yields and product quality with reduced reaction times. google.com

Table 3: Direct Hydrazine Condensation with BOC Anhydride

Reactants Solvent Conditions Product Yield Reference

Synthesis from Carbonates (e.g., Phenyl Carbonates)

Advanced and Sustainable Synthetic Strategies

Recent advancements in chemical synthesis have led to the development of more environmentally friendly and efficient methods for producing this compound. These strategies focus on green chemistry principles and process optimization for large-scale manufacturing.

In an effort to create more sustainable synthetic processes, researchers have explored the use of solid catalysts and ionic liquids to replace traditional liquid acid or base catalysts. google.com One such method involves the esterification of phenyl chloroformate and tert-butanol (B103910) using a solid base catalyst, such as magnetic magnesium aluminum hydrotalcite, in the presence of an imidazolium-based ionic liquid. google.com This step is followed by a substitution reaction with hydrazine hydrate, all within the same reaction system. google.com This approach offers advantages such as a simple process, high yield, and minimal environmental pollution, as it avoids the need for phosphine (B1218219) ligands. google.com The ionic liquid can enhance reaction performance and be recycled, contributing to a more environmentally friendly pathway. rsc.org Other research has demonstrated the use of H/BETA zeolite as an efficient and reusable heterogeneous catalyst for synthesizing Schiff bases derived from t-butyl carbazate, highlighting the potential of solid acids in related transformations. researchgate.net

Table 4: Green Synthesis of tert-Butyl Carbazate

Reactants Catalyst/Medium Conditions Yield Reference

For industrial-scale production, optimization of synthetic routes is crucial for safety, efficiency, and cost-effectiveness. One patented method for large-scale preparation involves reacting BOC acid anhydride with hydrazine hydrate in isopropyl alcohol at low temperatures (-5 to -20°C). google.com This process is designed for industrial applicability, featuring short reaction times, high yields (up to 87%), and high product quality, while also reducing environmental pollution. google.com

Carbon Monoxide-Based Carbazate Synthesis

The synthesis of carbazates utilizing carbon monoxide (CO) as a C1 source represents a modern approach in chemical manufacturing, leveraging catalytic processes. While direct synthesis of this compound from CO, butanol, and hydrazine is not extensively documented, the principles are well-established through analogous reactions, particularly the rhodium-catalyzed oxidative carbonylation for forming esters and amides. nih.govrsc.org

This methodology involves the reaction of substrates with carbon monoxide and an alcohol in the presence of a transition-metal catalyst. nih.gov A general protocol for rhodium-catalyzed oxidative carbonylation of arenes to esters has been developed, which could theoretically be adapted for carbazate synthesis. nih.govacs.org In such a hypothetical reaction, a rhodium(I) or rhodium(III) complex would catalyze the combination of butanol, hydrazine, and carbon monoxide. rsc.orgresearchgate.net The reaction mechanism would likely proceed through the formation of a five-membered rhodacycle intermediate, followed by the insertion of CO. researchgate.net An oxidant, such as Oxone (potassium peroxymonosulfate), often plays a crucial role in regenerating the active catalyst and facilitating the transformation. nih.gov This approach is noted for its high functional group tolerance and excellent regioselectivity in related syntheses, suggesting its potential for producing this compound under controlled conditions. nih.govacs.org

Comparative Analysis of Synthetic Efficiencies and Yields

Several methods exist for the synthesis of tert-butyl carbazate, with varying levels of efficiency, yield, and environmental impact. The two most prominent routes are the phenyl chloroformate method and the di-tert-butyl dicarbonate (Boc anhydride) method.

The di-tert-butyl dicarbonate route is a more direct, one-pot synthesis. google.comchemicalbook.com In this method, di-tert-butyl dicarbonate is reacted directly with hydrazine hydrate, often in a solvent like isopropyl alcohol at a low temperature (e.g., 0°C). chemicalbook.com This process is characterized by its simplicity, milder reaction conditions, and high reported yields, which can reach up to 97%. chemicalbook.com It avoids the use of toxic chloroformates and the generation of phenolic byproducts.

The following table provides a comparative analysis of these two primary synthetic routes.

FeaturePhenyl Chloroformate RouteDi-tert-butyl Dicarbonate Route
Starting Materials Phenyl chloroformate, tert-Butanol, Hydrazine hydrate orgsyn.orgDi-tert-butyl dicarbonate, Hydrazine hydrate chemicalbook.com
Key Reagents Pyridine or Quinoline (base) orgsyn.orgIsopropyl alcohol (solvent) chemicalbook.com
Number of Steps Two google.comOne chemicalbook.com
Reaction Conditions Step 1: 28–43°C; Step 2: 75–110°C orgsyn.orgorgsyn.org0°C to room temperature google.comchemicalbook.com
Reported Yield 71–90% (overall) guidechem.comprepchem.comup to 97% chemicalbook.com
Key Byproducts Phenol (B47542), Pyridine/Quinoline Hydrochloride orgsyn.orggoogle.comtert-Butanol, Carbon dioxide

Purification Techniques and Their Impact on Research-Grade this compound

The purity of this compound is critical for its applications, especially in research fields like peptide synthesis where impurities can lead to unwanted side reactions. ruifuchems.com Achieving research-grade purity (>99.0%) necessitates effective purification strategies tailored to remove specific contaminants from the chosen synthetic route. ruifuchems.com

For products synthesized via the phenyl chloroformate method, a primary purification challenge is the removal of the phenol byproduct. google.com This is typically achieved through a liquid-liquid extraction workup, where the organic layer containing the product is washed with an aqueous base (e.g., sodium hydroxide (B78521) solution) to convert phenol into water-soluble sodium phenoxide. guidechem.comprepchem.com

Common purification techniques applicable to tert-butyl carbazate include:

Vacuum Distillation: This technique is highly effective for purifying the final product, which is a low-melting solid or oil. orgsyn.org It separates the volatile carbazate from non-volatile impurities. Reported conditions include distillation at 60-61°C under 0.5 mm Hg pressure or 55-57°C at 0.4 mm Hg. orgsyn.orgprepchem.com

Recrystallization: To obtain a high-purity crystalline solid, recrystallization is employed. This method is particularly effective at removing trace impurities that may have similar boiling points to the product. A common solvent system is a mixture of low- and high-boiling point ligroin (petroleum ether). orgsyn.org This process can yield a snow-white, crystalline solid with a melting point of 41–42°C. orgsyn.org

Column Chromatography: For achieving the highest purity, silica (B1680970) gel column chromatography can be used. google.com The crude product is loaded onto a silica gel column and eluted with a solvent system, such as ethyl acetate (B1210297) and hexanes, to separate the target compound from any remaining starting materials or byproducts.

The choice and execution of these techniques directly influence the suitability of the this compound for research applications. Inadequate removal of hydrazine, for instance, can interfere with subsequent coupling reactions, while residual phenol can introduce undesired aromatic functionalities.

Purification TechniquePrinciple of SeparationKey Impurities RemovedImpact on Purity
Aqueous Wash (Base) Acid-Base Chemistry / PartitioningPhenol, acidic residues google.comCrucial for removing major byproducts from the chloroformate route.
Vacuum Distillation Difference in Boiling PointsNon-volatile impurities, residual high-boiling solvents orgsyn.orgprepchem.comEffective for bulk purification to a good grade.
Recrystallization Difference in SolubilitySoluble impurities, isomers, byproducts orgsyn.orgYields high-purity crystalline material, essential for achieving research-grade.
Column Chromatography Differential AdsorptionClosely related structural analogues, trace impurities google.comProvides the highest level of purity required for sensitive applications.

Structural Elucidation and Conformational Analysis of Butylcarbazate and Its Derivatives

Solid-State Structural Characterization

The solid-state structure provides a detailed picture of a molecule's conformation and the intermolecular forces that govern its packing in a crystalline environment.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. uni-ulm.defzu.cz The X-ray structure of tert-butyl carbazate (B1233558) has been determined, revealing key details about its crystalline form. mdpi.com

The crystal data indicates that tert-butyl carbazate crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com The unit cell parameters have been reported as a = 5.1435(6) Å, b = 19.122(3) Å, c = 29.686(5) Å, and β = 92.773(4)°. mdpi.com These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Crystallographic Data for tert-Butyl Carbazate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1435(6)
b (Å)19.122(3)
c (Å)29.686(5)
β (°)92.773(4)
V (ų)2916.3(8)
Z16
Data sourced from MDPI mdpi.com

A notable feature of the tert-butyl carbazate crystal structure is the presence of four independent molecules in the asymmetric unit. mdpi.com This means that within the repeating unit of the crystal, there are four molecules of tert-butyl carbazate that are not related by symmetry operations. While these molecules have the same chemical formula, they exhibit slight differences in their molecular dimensions. mdpi.com

The four independent molecules are arranged in approximately rectangular units. mdpi.com These units then pack in the crystal lattice with a specific alternating pattern. A pair of these units aligns in one direction and is surrounded by four pairs of units oriented at right angles. mdpi.com This arrangement highlights the complexity of the crystal packing.

Hydrogen bonding plays a crucial role in the crystal packing of tert-butyl carbazate. mdpi.com The molecules form infinite chains along the a-axis of the crystal through hydrogen bonds between the carbonyl oxygen (C=O) and the amine hydrogen (N-H) of neighboring molecules. mdpi.com Each of the four independent molecules forms hydrogen bonds only with molecules of its own type within these chains. mdpi.com

The parameters of these hydrogen bonds, while slightly different for each of the four independent molecules, fall within the typical range for amides. mdpi.com These interactions are fundamental in stabilizing the crystal structure. The packing pattern shows that the polar NH₂ groups are located in the middle of the rectangular units, while the non-polar tert-butyl groups are on the outside. mdpi.com

Table 2: Hydrogen-Bonding Parameters for tert-Butyl Carbazate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(12)-H(12A)···O(11)0.89(2)2.09(2)2.972(2)171(2)
N(22)-H(22A)···O(21)0.89(2)2.08(2)2.956(2)169(2)
N(32)-H(32A)···O(31)0.89(2)2.10(2)2.973(2)167(2)
N(42)-H(42A)···O(41)0.89(2)2.08(2)2.957(2)168(2)
Data sourced from MDPI mdpi.com

The study of related alkyl carbamates in two-dimensional crystals has revealed the presence of conformational pseudopolymorphs. nih.gov These are different conformations of the same molecule that can co-exist on a surface. The stability of these different forms can be influenced by the length of the alkyl groups. nih.gov The packing in these systems is governed by the preferred hydrogen-bonding geometry of the carbamate (B1207046) functional group and van der Waals interactions. nih.gov While this research is on alkyl carbamates, the principles of hydrogen bonding and the influence of alkyl groups on packing are relevant to understanding the crystal structures of alkyl carbazates.

Intermolecular Interactions: Hydrogen Bonding Patterns and Crystal Packing Motifs

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and geometry of molecules, complementing experimental data.

DFT calculations are widely used to predict the optimized geometry and other properties of molecules. For derivatives of tert-butyl carbazate, such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been performed. researchgate.net These calculations have shown good agreement between the theoretically obtained parameters and the experimental data from single-crystal X-ray analysis. researchgate.net

In studies of other related compounds, DFT has been used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are important for understanding a molecule's reactivity. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) surface, another property that can be calculated using DFT, helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For instance, in some tert-butyl carbazate based imines, DFT calculations have been employed to understand their reactivity and the nature of intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. malayajournal.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

In the study of carbazate derivatives, FMO analysis is often performed using DFT calculations, for instance with the B3LYP functional and a 6-311G(d,p) basis set. researchgate.net For example, theoretical studies on Schiff base derivatives of tert-butyl carbazate, such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and (E)-t-butyl-2-((E)-3-phenylallylidene)hydrazine carboxylate, have utilized FMO analysis to compare their reactivity. researchgate.net Calculations for these compounds revealed similar HOMO-LUMO energy gaps, suggesting they possess comparable reactivity profiles. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure reveals likely sites of reaction. In a typical carbazate derivative, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This charge transfer character within the molecule is a key determinant of its reactivity. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Data for Carbazate Derivatives Note: Data is illustrative and derived from studies on various carbazate derivatives. Exact values for butylcarbazate may vary.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Carbazate Derivative A-6.52-1.215.31
Carbazate Derivative B-6.78-1.555.23
Carbazate Derivative C-5.28-1.274.01

This interactive table is based on representative data from computational studies on carbazate and related derivatives. malayajournal.org

Molecular Electrostatic Potential Surface (MEPS) Mapping

Molecular Electrostatic Potential Surface (MEPS) mapping is a valuable computational method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. orientjchem.orguni-muenchen.de The MEPS map displays the electrostatic potential on the surface of the molecule, using a color scale to represent different charge regions. wolfram.comresearchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). malayajournal.orgresearchgate.net Green and yellow represent intermediate or near-zero potential. malayajournal.orgwolfram.com

For carbazate derivatives, MEPS analysis, often performed at the DFT/B3LYP/6-311G(d,p) level of theory, highlights key features. researchgate.net The most negative potential (red/yellow) is consistently located around the electronegative oxygen atom of the carbonyl group (C=O), identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. orientjchem.orgresearchgate.net Conversely, the regions of positive potential (blue) are generally found around the N-H protons, indicating these are the most likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net This information is critical for understanding hydrogen bonding interactions and the initial steps of various chemical reactions. orientjchem.org

Conformational Landscape and Energy Minima Analysis

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable spatial arrangements of a molecule (conformers) and determine their relative energies. A key computational technique for this is the Potential Energy Surface (PES) scan. acs.org

A relaxed PES scan is performed by systematically rotating specific dihedral angles of the molecule while allowing the rest of the geometry to relax to its lowest energy state for each incremental step. For a this compound derivative, the crucial dihedral angles would be around the C-N and N-N bonds of the carbazate core. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). acs.org

Studies on similar molecules, such as thiourea (B124793) derivatives, demonstrate this process. Rotations around the C-N bonds can lead to different conformers, often described as syn or anti. acs.org For instance, analysis might reveal that an anti-syn conformation is the global energy minimum (the most stable form), while other conformations like anti-anti represent local, less stable energy minima. acs.org The energy difference between these conformers can be on the order of a few kcal/mol. acs.org

The lowest energy conformer identified through computational analysis can then be compared with experimental data from techniques like single-crystal X-ray diffraction, which provides the precise molecular structure in the solid state. researchgate.net Good agreement between the calculated gas-phase minimum energy structure and the experimentally determined solid-state structure validates the computational model and confirms the preferred conformation of the molecule. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of Butylcarbazate Transformations

Butylcarbazate as a Versatile Protecting Group for Amines and Carbonyls

Tert-butyl carbazate (B1233558), commonly referred to as this compound or Boc-hydrazine, is a hydrazine (B178648) derivative where one amino group is protected by a tert-butoxycarbonyl (Boc) group. lifechempharma.com This structure makes it a valuable tool in organic synthesis, not for protecting existing amines, but for introducing a protected hydrazine moiety that can later be deprotected or for temporarily protecting carbonyl functionalities through hydrazone formation. lifechempharma.comcymitquimica.com

The carbamate (B1207046) linkage is the cornerstone of the Boc protecting group strategy. The formation of this linkage in this compound involves the reaction of hydrazine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). bzchemicals.commasterorganicchemistry.com

The mechanism proceeds through a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The nitrogen atom of a hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. masterorganicchemistry.comchemistrysteps.com This forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, leading to the elimination of a t-butyl carbonate group. bzchemicals.commasterorganicchemistry.com

Deprotonation: The t-butyl carbonate can subsequently break down into carbon dioxide and the strongly basic t-butoxide, which then deprotonates the positively charged nitrogen of the newly formed carbazate, yielding the final product. bzchemicals.comchemistrysteps.com

Alternative syntheses have been reported, such as the reaction of phenyl t-butyl carbonate or t-butyl S-methylthiolcarbonate with hydrazine, which also yield this compound. orgsyn.org

The Boc group is prized for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comtcichemicals.com This acid-lability is central to its utility as a protecting group.

The deprotection mechanism is typically initiated by a strong acid, like trifluoroacetic acid (TFA): bzchemicals.commasterorganicchemistry.com

Protonation: The carbonyl oxygen of the carbamate group is protonated by the acid. masterorganicchemistry.comchemistrysteps.com

Cation Formation: This protonation facilitates the cleavage of the tert-butyl group, which departs as a stable tertiary carbocation (t-butyl cation). chemistrysteps.comorganic-chemistry.org

Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decomposes, releasing the deprotected hydrazine (or amine) and carbon dioxide gas. bzchemicals.commasterorganicchemistry.comchemistrysteps.com

Mitigation of Side Reactions: The primary side reaction during deprotection is the alkylation of other nucleophilic functional groups within the molecule by the liberated t-butyl cation. bzchemicals.comorganic-chemistry.org To prevent this, scavengers are commonly added to the reaction mixture.

Scavenger TypeExample(s)Function
Aromatic Ethers AnisoleTraps the electrophilic t-butyl cation through Friedel-Crafts alkylation.
Thiols Thiophenol, ThioanisoleActs as a nucleophile to capture the t-butyl cation. bzchemicals.comorganic-chemistry.org

Another potential side reaction in complex molecules is the intramolecular attack of a hydrazide nitrogen onto another carbamate linker, which can cause degradation of the molecular backbone. nih.gov Milder deprotection methods, such as using oxalyl chloride in methanol (B129727), have been developed to selectively cleave the Boc group under non-harsh conditions, thereby avoiding side reactions associated with strong acids. rsc.org

Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, where each group can be removed by a specific set of reagents without affecting the others. masterorganicchemistry.comorganic-chemistry.org This allows for the sequential and selective modification of different functional groups. The Boc group is a fundamental component of many orthogonal schemes due to its unique, acid-labile nature. jocpr.com

The Boc group is orthogonal to several other widely used amine protecting groups, enabling complex synthetic routes, particularly in peptide synthesis. masterorganicchemistry.comjocpr.comsigmaaldrich.com

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Boc?
tert-ButoxycarbonylBocStrong Acid (e.g., TFA) masterorganicchemistry.comtcichemicals.com-
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.comtcichemicals.comYes
CarboxybenzylCbz or ZCatalytic Hydrogenolysis (H₂, Pd-C) chemistrysteps.commasterorganicchemistry.comYes
AllyloxycarbonylAllocPalladium Catalyst (e.g., Pd(PPh₃)₄) tcichemicals.comYes

This orthogonality allows a chemist to, for instance, deprotect an Fmoc-protected amine with a base to perform a coupling reaction, while a Boc-protected amine elsewhere in the molecule remains untouched. organic-chemistry.orgmasterorganicchemistry.com The Boc group can then be removed in a subsequent step using acid. masterorganicchemistry.com

Acid-Labile Deprotection Mechanism and Mitigation of Side Reactions

Hydrazone and Schiff Base Formation Reactions

This compound readily undergoes condensation with aldehydes and ketones to form the corresponding N-Boc-hydrazones. lifechempharma.comrsc.org These hydrazones are stable intermediates that serve as pivotal precursors for further synthetic transformations. longdom.orgthieme-connect.com

The formation of a hydrazone from this compound and a carbonyl compound is a reversible condensation reaction. nih.gov The generally accepted mechanism involves two main stages:

Addition: A nucleophilic attack from the terminal nitrogen of this compound on the carbonyl carbon forms an unstable carbinolamine intermediate. researchgate.net

Dehydration: This intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This step is typically rate-limiting and is often catalyzed by acid. researchgate.net

Reaction Kinetics: The rate of hydrazone formation is significantly influenced by the reaction conditions. While the reaction can proceed without a catalyst, it is often impractically slow. researchgate.net The addition of an acid catalyst dramatically increases the reaction rate. researchgate.net Studies have shown that both Brønsted and Lewis acids are effective. For example, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst in the synthesis of a hydrazone intermediate for Atazanavir led to a 98% conversion in just 5 minutes at 50°C. rsc.orgrsc.org The reaction kinetics can be described by a second-order model. researchgate.net

N-Boc-hydrazones derived from this compound are not merely protected carbonyls; they are versatile synthetic intermediates capable of undergoing a range of transformations.

Alkylation: The hydrazone nitrogen can be deprotonated and subsequently alkylated. Alkylation of tert-butyl isopropylidene carbazate (formed from this compound and acetone) with alkyl bromides has been achieved under phase-transfer conditions using potassium hydroxide (B78521) as the base. thieme-connect.com This provides a route to mono-substituted hydrazines following the hydrolysis of the hydrazone. thieme-connect.com

Cyclization: Hydrazone intermediates are frequently used in the synthesis of various nitrogen-containing heterocycles. The specific outcome depends on the reaction partner and conditions.

Reactant(s)Key ConditionsResulting HeterocycleReference
BromineAcetic Acid1,3,4-Oxadiazole (B1194373) longdom.org
Thioglycolic Acid-1,3-Thiazolidin-4-one longdom.org
Chloroacetyl Chloride-Azetidin-2-one (β-Lactam) longdom.org
o-Fluorobenzaldehydes (as precursor)High Temperature1H-Indazole (intramolecular) researchgate.net
Allylated Isatin-derived Hydrazone + Aryl HalidePalladium CatalystSpirocyclic Pyrazolidine-Oxindole rsc.org

These reactions highlight the synthetic utility of this compound, which provides access not only to protected hydrazines but also to a diverse array of complex molecular architectures. longdom.orgrsc.org

Stereochemical Aspects of Imine Formation

The formation of imines from the reaction of aldehydes or ketones with primary amines, such as this compound, is a fundamental transformation in organic chemistry. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the imine. libretexts.orgmasterorganicchemistry.com

The stereochemistry of the resulting imine is of significant interest, particularly when chiral reactants are involved. The use of chiral auxiliaries, such as tert-butanesulfinamide, has been instrumental in achieving high diastereoselectivity in the synthesis of chiral amines via imine intermediates. researchgate.net This approach relies on the condensation of a chiral sulfinamide with an aldehyde to form a chiral N-sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. researchgate.net While direct studies on the stereochemical outcomes of imine formation specifically with this compound are not extensively detailed in the provided context, the principles of asymmetric induction observed with similar amine derivatives are applicable. The stereochemical course of such reactions is dictated by the facial selectivity of the nucleophilic attack on the carbonyl and the subsequent elimination step, which can be influenced by the steric and electronic properties of the substituents on both the carbonyl compound and the carbazate.

Radical Generation and Electrochemical Transformations

Recent advancements have highlighted the role of alkyl carbazates, including this compound, as effective precursors for the generation of alkyl radicals under electrochemical conditions. researchgate.netthieme-connect.com This approach offers a mild and efficient alternative to traditional methods for radical generation. beilstein-journals.org

Anodic Oxidative Fragmentation of Alkyl Carbazates for Radical Formation

Alkyl carbazates can undergo sequential anodic oxidative fragmentation to generate alkyl radicals. researchgate.netbeilstein-journals.org This process is particularly valuable as it allows for the formation of primary, secondary, and tertiary alkyl radicals from readily available alcohol precursors. thieme-connect.comthieme-connect.com The electrolytic decomposition of the carbazate releases benign gaseous byproducts, namely hydrogen, nitrogen, and carbon dioxide, making it an environmentally favorable method. thieme-connect.comthieme-connect.com The reaction is typically carried out in an undivided cell at low oxidative potentials using a carbon/platinum electrode setup. researchgate.netsunderland.ac.uk

Mechanism of C-O Bond Cleavage in Electrochemical Deoxygenative Functionalization

The electrochemical deoxygenative functionalization using alkyl carbazates addresses the challenge of cleaving the strong C-O bond in alcohols. researchgate.netbeilstein-journals.org The proposed mechanism for the fragmentation of alkyl carbazates involves a stepwise process. thieme-connect.comthieme-connect.com It begins with consecutive anodic oxidations and deprotonation steps to form a hydrazinecarboxylate radical and then a diazenecarboxylate intermediate. beilstein-journals.orgcardiff.ac.uk Further anodic oxidation leads to the extrusion of molecular nitrogen, generating an acyl radical. beilstein-journals.orgthieme-connect.comcardiff.ac.uk This acyl radical subsequently undergoes spontaneous decarboxylation to furnish the desired alkyl radical. thieme-connect.comthieme-connect.comcardiff.ac.uk This masked deoxidating strategy has proven effective for generating a variety of alkyl radicals. nih.govresearchgate.net

Applications in C-H Functionalization of N-Heteroarenes

The alkyl radicals generated from the anodic fragmentation of this compound and other alkyl carbazates have found significant application in the C-H functionalization of N-heteroarenes. researchgate.netthieme-connect.combeilstein-journals.org This method provides a direct route to alkyl-decorated heterocycles, which are important structural motifs in medicinal chemistry and materials science. researchgate.netrsc.org The reaction demonstrates broad substrate scope and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules. thieme-connect.combeilstein-journals.orgthieme-connect.com For instance, this methodology has been successfully applied to the alkylation of quinoxalin-2(1H)-ones and bioactive compounds like caffeine. beilstein-journals.orgresearchgate.net

Transition-Metal Catalyzed Coupling Reactions

This compound also participates in transition-metal-catalyzed cross-coupling reactions, expanding its synthetic utility beyond electrochemical transformations.

Palladium-Catalyzed Cross-Coupling with Vinyl and Aryl Halides

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org tert-Butyl carbazate has been successfully employed as a coupling partner in palladium-catalyzed reactions with vinyl and aryl halides. acs.orgnih.gov This methodology provides a general route to N-Boc-N-alkenylhydrazines, a class of compounds that were previously difficult to access. nih.gov The reaction typically proceeds with high to moderate yields and is compatible with a variety of functional groups. nih.gov The choice of palladium catalyst and ligands is crucial for the efficiency of these coupling reactions, with systems based on ligands like (o-biphenyl)P(t-Bu)2 showing high activity for the amination of aryl halides. acs.org The mechanism of these cross-coupling reactions generally involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation (or in this case, coordination and deprotonation of the carbazate) and reductive elimination to afford the coupled product and regenerate the catalyst. nobelprize.org

Nickel/Photoredox Catalysis for Arylhydrazine Synthesis in Flow Systems

The synthesis of arylhydrazines, which are valuable intermediates in the creation of pharmaceuticals and other fine chemicals, can be achieved through the coupling of this compound with (hetero)aryl halides. dntb.gov.uarsc.orgresearchgate.net A notable advancement in this area is the use of a dual nickel/photoredox catalytic system within a continuous flow process. dntb.gov.uarsc.orgresearchgate.net This method represents the first of its kind for coupling hydrazine derivatives with (hetero)aryl halides and offers a powerful alternative to traditional palladium-catalyzed methods. rsc.orgresearchgate.net

The continuous-flow photochemical protocol has been optimized using design of experiments (DoE), which allows for the efficient synthesis of arylhydrazines in short residence times with high selectivity. rsc.org A key advantage of this flow system is its ability to overcome common issues encountered in batch processes, such as the precipitation of nickel catalysts, thereby ensuring process robustness. researchgate.net The methodology is compatible with a range of (hetero)aryl bromides and chlorides, demonstrating its broad applicability. rsc.org Researchers have reported the successful synthesis of various arylhydrazines using this technique, highlighting its efficiency and high functional group tolerance. researchgate.net This innovative approach not only provides access to a wide array of arylhydrazine intermediates but also enhances process stability and control. dntb.gov.uarsc.org

Regioselectivity and Scope in Porphyrin Functionalization

The functionalization of porphyrins is a critical area of research due to their diverse applications, including as organic semiconductors and catalysts. semanticscholar.org Direct C-H functionalization of the porphyrin periphery using transition-metal catalysis has emerged as a powerful strategy, offering milder reaction conditions and greater control over regioselectivity compared to classical methods that require pre-functionalized substrates. acs.org

Specifically, iridium- and palladium-catalyzed reactions have been successfully employed for the β-selective functionalization of porphyrin derivatives. acs.org The steric bulk of the catalyst's active intermediate often dictates the regioselectivity, favoring the less hindered β-positions of the porphyrin macrocycle. acs.org This steric influence allows for the targeted introduction of functional groups, leading to novel porphyrin architectures. acs.org

Derivatization and Transformation to Other Functional Groups

Conversion to 1,1-Disubstituted Hydrazines and Subsequent Radical Coupling

This compound is a valuable reagent for the synthesis of 1,1-disubstituted hydrazines. orgsyn.org These resulting hydrazines can then undergo further reactions, such as an elimination of nitrogen followed by the radical coupling of the two substituent groups. orgsyn.org This radical coupling can be induced either by direct oxidation of the 1,1-disubstituted hydrazine or through a base-catalyzed elimination of benzenesulfinic acid from the corresponding benzenesulfonhydrazide. orgsyn.org For instance, 1,1-dibenzyl-2-benzenesulfonhydrazide can be converted to bibenzyl in an 85% yield through this methodology. orgsyn.org

Diazotisation to Tert-Butyl Azidoformate

A significant application of this compound is its conversion to tert-butyl azidoformate through diazotization. orgsyn.orgmdpi.com This reaction is typically carried out by treating this compound with sodium nitrite (B80452) in an aqueous acidic medium, such as acetic acid. thieme-connect.comresearchgate.netprepchem.com The process involves dissolving this compound in a mixture of acetic acid and water, cooling the solution, and then adding sodium nitrite portion-wise while maintaining a low temperature. prepchem.comorgsyn.org Tert-butyl azidoformate is a versatile reagent used for introducing the "Boc" protecting group in the acylation of amines, hydrazines, and similar compounds. mdpi.comthieme-connect.comorgsyn.org

Formation of Di-tert-butyl Azodiformate and Azodicarboxylates

This compound serves as a key precursor in the synthesis of di-tert-butyl azodiformate, also known as di-tert-butyl azodicarboxylate. mdpi.comcommonorganicchemistry.com The synthesis proceeds through the formation of t-butyl hydrazodiformate, which can be prepared by the acylation of t-butyl carbazate with t-butyl azidoformate. orgsyn.org The subsequent oxidation of t-butyl hydrazodiformate yields di-tert-butyl azodiformate. mdpi.comorgsyn.org This oxidation can be achieved using reagents like N-bromosuccinimide in the presence of pyridine (B92270). orgsyn.org Di-tert-butyl azodicarboxylate is a well-known reagent, particularly useful in Mitsunobu reactions. commonorganicchemistry.comresearchgate.net

Synthesis of N-Hydroxycarbamates

This compound is an important intermediate for the synthesis of tert-butyl N-hydroxycarbamate. orgsyn.orgorgsyn.org This compound, also known as N-Boc-hydroxylamine, is a protected form of hydroxylamine. molbase.com It is a valuable reagent in organic synthesis, for example, in the preparation of O-substituted hydroxylamines like O-acyl- and O-sulfonylhydroxylamines, which are effective aminating agents. orgsyn.org

Advanced Applications of Butylcarbazate in Specialized Chemical Syntheses

Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of tert-butyl carbazate (B1233558) makes it an invaluable building block for the synthesis of a wide array of heterocyclic systems. Its ability to participate in cyclization and multicomponent reactions has been extensively leveraged to create molecules with significant chemical and biological interest.

Tert-butyl carbazate serves as a versatile precursor for the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives. These heterocyclic scaffolds are present in numerous compounds with diverse applications. The synthesis of these heterocycles often involves the initial reaction of tert-butyl carbazate to form an intermediate which then undergoes cyclization.

For instance, the reaction of tert-butyl carbazate with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 5-tert-butoxy-4H-1,2,4-triazole-3-thiol. researchgate.net Similarly, reaction with phenyl isothiocyanate yields the corresponding 4-phenyl-substituted triazole-3-thione. researchgate.net Furthermore, treatment of tert-butyl carbazate with carbon disulfide in the presence of a base like potassium hydroxide (B78521) affords 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione. researchgate.netorientjchem.org These intermediates can be further modified to generate a library of substituted triazole and oxadiazole derivatives. researchgate.netorientjchem.org

The general synthetic approach involves the condensation of the hydrazine (B178648) moiety of tert-butyl carbazate with a suitable carbon- and heteroatom-containing electrophile, followed by an intramolecular cyclization. The tert-butoxycarbonyl (Boc) group can be retained in the final product or removed under acidic conditions to allow for further functionalization.

Table 1: Synthesis of Triazole and Oxadiazole Precursors from Tert-Butyl Carbazate

Starting MaterialReagent(s)ProductHeterocyclic Core
tert-Butyl carbazateAmmonium thiocyanate5-tert-butoxy-4H-1,2,4-triazole-3-thiol researchgate.net1,2,4-Triazole
tert-Butyl carbazatePhenyl isothiocyanate5-tert-butoxy-4-phenyl-2H-1,2,4-triazole-3(4H)-thione researchgate.net1,2,4-Triazole
tert-Butyl carbazateCarbon disulfide, Potassium hydroxide5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione researchgate.netorientjchem.org1,3,4-Oxadiazole

The application of tert-butyl carbazate extends to the synthesis of nitrogen-containing six-membered heterocycles such as pyrimidines and pyridines. lookchem.comekb.egnih.gov These syntheses often proceed through cyclocondensation reactions, where the hydrazine functionality of tert-butyl carbazate reacts with a suitable precursor containing multiple electrophilic sites.

For example, tert-butyl carbazate can react with 4-chloro-5-cyano-pyrimidine derivatives to introduce a protected hydrazine substituent, which can then be involved in further cyclization steps to construct fused pyrimidine (B1678525) systems like pyrazolo[3,4-d]pyrimidines. ekb.eg The synthesis of pyridine (B92270) derivatives can also utilize tert-butyl carbazate, for instance, in reactions with dicarbonyl compounds or their equivalents, leading to the formation of the pyridine ring. The specific reaction pathways and resulting substitution patterns depend on the chosen coreactants and reaction conditions.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Tert-butyl carbazate, as a source of protected hydrazine, has found significant application in the Ugi tetrazole reaction, a four-component reaction (4-CR) that yields highly substituted tetrazole derivatives. rug.nlresearchgate.netorganic-chemistry.org

In the Ugi tetrazole reaction, an aldehyde or ketone, an isocyanide, an azide (B81097) source (commonly trimethylsilyl (B98337) azide), and an amine component react to form a tetrazole. When N-Boc-protected hydrazine (tert-butyl carbazate) is used as the amine component, it leads to the formation of 5-(hydrazinomethyl)-1-substituted-1H-tetrazoles. organic-chemistry.org The reaction is often performed in methanol (B129727) at room temperature and can be facilitated by the addition of a Lewis acid, such as zinc chloride, to improve yields, especially when Schiff base formation is slow. organic-chemistry.org This methodology provides a straightforward route to a diverse library of tetrazole derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.org

The indole (B1671886) nucleus is a privileged scaffold found in a vast number of natural products and pharmaceuticals. nih.govjpionline.org Tert-butyl carbazate plays a crucial role in modern variations of the Fischer indole synthesis, a classic method for constructing indoles. researchgate.netconnectedpapers.com This reaction typically involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

The use of tert-butyl carbazate allows for the in-situ formation of the required N-Boc-protected arylhydrazines. This is often achieved through a palladium-catalyzed cross-coupling reaction between tert-butyl carbazate and an aryl bromide or other aryl halide. researchgate.net The resulting N-Boc-arylhydrazine can then be subjected to the Fischer indolization conditions with a suitable carbonyl partner to yield the corresponding indole derivative. This approach avoids the often-problematic isolation and handling of potentially unstable free arylhydrazines.

Application in Multicomponent Reactions (e.g., Ugi Tetrazole Reaction)

Role in Peptide Chemistry and Biomolecule Modification

Beyond its use in heterocyclic synthesis, tert-butyl carbazate is a valuable reagent in the field of bioorganic chemistry, particularly in the synthesis and modification of peptides.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides. Tert-butyl carbazate is utilized as a reagent in SPPS. fishersci.comlifechempharma.com It can serve as a building block to introduce a hydrazide functionality into a peptide sequence. This hydrazide can then be used for various purposes, such as the synthesis of peptide hydrazides, which are important intermediates for the preparation of cyclic peptides or for ligation with other molecules. The tert-butoxycarbonyl (Boc) protecting group on the carbazate is compatible with standard SPPS protocols and can be selectively removed to unmask the hydrazine group at the desired stage of the synthesis.

Reagent for α-Amino Aldehyde Optical Purity Determination

Tert-butyl carbazate is a crucial reagent for determining the optical purity of α-amino aldehydes. hsppharma.comchembk.combzchemicals.com This application is significant in the field of peptide synthesis and the development of chiral pharmaceuticals, where the stereochemistry of intermediates is paramount. bzchemicals.com

The process involves the condensation reaction between tert-butyl carbazate and an α-amino aldehyde. hsppharma.combzchemicals.com This reaction forms a hydrazone, which is an intermediate that can be analyzed to determine the enantiomeric excess of the original aldehyde. hsppharma.combzchemicals.com This method is particularly useful in the synthesis of HIV-1 protease inhibitors, where the stereochemical integrity of α-amino aldehyde intermediates is critical for the final drug's efficacy. hsppharma.combzchemicals.com

Key Research Findings:

The reaction of tert-butyl carbazate with α-amino aldehydes provides a clear and discernible method for evaluating optical purity. hsppharma.comchembk.combzchemicals.com

This analytical application is integral to quality control in the synthesis of complex molecules like peptide-based therapeutics. bzchemicals.com

Hydrazide-Based Functionalization of Polymers and Bioconjugates

Butylcarbazate and its derivatives are instrumental in the functionalization of polymers and the creation of bioconjugates. acs.orgtdl.org The hydrazide group provides a reactive handle for covalently attaching the carbazate to other molecules, including polymers and biomolecules.

In one approach, tert-butyl carbazate is used to derivatize a carboxylic acid, converting it into a protected hydrazide. acs.org Following deprotection, the resulting hydrazide can react with aldehydes or ketones to form stable hydrazone linkages. This strategy has been successfully employed to conjugate molecules to antibodies and peptides. acs.org For instance, a trihydroxamate ligand, trisuccin, was derivatized with tert-butyl carbazate to form a hydrazide, which was then conjugated to the monoclonal antibody CC49. acs.org This conjugation was achieved either through the amine residues of the antibody or via the aldehyde groups generated by oxidizing the carbohydrate residues. acs.org

Another significant application lies in the development of pH-sensitive drug delivery systems. A diblock copolymer, poly(aspartate-hydrazide-poly(ethylene glycol))-block-poly(aspartate-diaminoethane), was synthesized where the first block was multi-PEGylated via hydrazone linkages formed from a tert-butyl carbazate-modified polymer. nih.gov This design allows for the pH-dependent release of PEG, enhancing the stability and transfection efficiency of the polyplexes for gene delivery. nih.gov The aminolysis of poly(β-benzyl L-aspartate) (PBLA) with tert-butyl carbazate is a key step in creating the hydrazide-functionalized polymer backbone. nih.gov

Furthermore, hydrazide-functionalized linkers are synthesized using tert-butyl carbazate for the surface modification of hepatocytes, enabling localized and sustained drug delivery. tdl.org These linkers can be used to attach various payloads like drugs or fluorophores to cell surfaces. tdl.org

The table below summarizes key polymers functionalized using this compound and their applications.

Polymer/BiomoleculeFunctionalization MethodApplication
Monoclonal Antibody CC49Hydrazone formation with oxidized carbohydrate or ketone-derivatized amine residuesBioconjugation for targeted therapy/imaging
Poly(aspartamide) diblock copolymerAminolysis of PBLA with tert-butyl carbazate followed by PEGylationpH-sensitive gene delivery vector
Hepatocyte SurfacesAttachment of azide-functionalized linkers prepared from tert-butyl carbazateLocalized and sustained drug delivery

Inorganic and Supramolecular Chemistry Applications

The utility of this compound extends into the realm of inorganic and supramolecular chemistry, where it serves as a precursor for designing ligands and synthesizing metal complexes with unique properties.

Carbazates, including those derived from tert-butyl carbazate, are precursors to a wide variety of ligands, most notably Schiff bases. researchgate.netmdpi.com These ligands are synthesized through the condensation reaction of a carbazate with an aldehyde or ketone. researchgate.netresearchgate.net The resulting Schiff base ligands are often polydentate, capable of coordinating to metal ions through multiple donor atoms. ajgreenchem.com

Research has shown the successful synthesis of Schiff bases from tert-butyl carbazate and various aldehydes, facilitated by catalysts like H/BETA zeolite. researchgate.net These reactions are efficient and can be performed on a gram scale. researchgate.net The structural and electronic properties of these Schiff bases have been studied both experimentally and theoretically. researchgate.net Similarly, Schiff bases derived from benzyl (B1604629) carbazate and a range of ketones have been synthesized and characterized. researchgate.net

The versatility of this synthetic approach allows for the creation of a diverse library of ligands with tailored electronic and steric properties, which is crucial for the development of new metal complexes. researchgate.netmdpi.comresearchgate.net

Carbazate-derived ligands, particularly Schiff bases, readily form complexes with a variety of metal ions, including copper(II), nickel(II), cobalt(II), and platinum(II). mdpi.comajgreenchem.comresearchgate.net These metal complexes exhibit diverse coordination geometries and properties, which are influenced by the nature of the ligand and the metal ion. researchgate.netrsc.org

For example, platinum(II) complexes with various carbazate and hydrazide ligands have been synthesized and characterized. unesp.br These complexes are of interest due to the established use of platinum compounds in chemotherapy. researchgate.net Studies have also explored the synthesis of copper(II) complexes with macroacyclic Schiff base ligands derived from dithiocarbazates, which are structurally related to carbazates. mdpi.comnih.gov

The coordination modes of carbazate ligands can be varied. researchgate.net For instance, in some complexes, the Schiff base ligands derived from benzyl carbazate bind to the metal in a trans monodentate fashion, while in others, the carbazate molecule itself can act as a bidentate chelate. researchgate.net The thermal reactivity of these complexes has also been investigated, often showing decomposition to metal oxides at elevated temperatures. researchgate.net

The table below presents examples of metal complexes formed from carbazate-derived ligands.

Ligand SourceMetal Ion(s)Resulting Complex Type
Benzyl carbazate derived Schiff basesMn(II), Co(II), Ni(II)Six-coordinate complexes
Ethyl carbazateCo(II), Zn(II)Octahedral complexes
Benzyl carbazate, tert-butyl carbazate, etc.Platinum(II)Square planar complexes
S-methyl/S-benzyl dithiocarbazate Schiff basesCu(II)Macroacyclic complexes

Derivatives of this compound are employed as specialized crosslinking reagents, particularly in the field of bioconjugation. scbt.compharmaffiliates.comscbt.com These reagents are typically heterobifunctional, possessing two different reactive groups that can link different types of molecules. scbt.comscbt.com

For example, 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) is a crosslinking reagent that is reactive towards both sulfhydryl (thiol) and carbohydrate (via aldehyde/ketone) groups. scbt.comscbt.com Similarly, 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is another such reagent that reacts with sulfhydryl and carbonyl groups. pharmaffiliates.com These reagents are valuable for linking proteins, oligonucleotides, and carbohydrates to other molecules or surfaces. google.com

The synthesis of these crosslinking reagents often involves reacting tert-butylcarbazate with a molecule containing an amine-reactive group, such as an N-hydroxysuccinimidyl ester, to introduce the protected hydrazide functionality. google.comgoogle.com This hydrazide can then be deprotected and reacted with a carbonyl-containing molecule to form a stable hydrazone bond, effectively crosslinking the two entities. These reagents have applications in the development of diagnostic assays and therapeutic agents. google.comgoogle.com

Future Directions and Emerging Research Avenues for Butylcarbazate

Exploration of Novel Butylcarbazate-Mediated Reaction Pathways

Researchers are actively exploring new transformations that leverage the unique reactivity of tert-butyl carbazate (B1233558). A significant area of focus is the synthesis of complex heterocyclic structures, which are pivotal in medicinal chemistry. One such pathway is its use in ring-closing metathesis (RCM) reactions to generate fluorinated cyclic hydrazines, which are valuable motifs in biologically active compounds. lookchem.com Another key development involves its role in reductive hydrazination reactions for the synthesis of 3-substituted L-fuco-azafagomines, which have shown potential as selective inhibitors of α-L-fucosidases. lookchem.com

Furthermore, tert-butyl carbazate serves as a crucial precursor for creating a variety of heterocyclic systems. It reacts with compounds like ammonium (B1175870) thiocyanate (B1210189) or carbon disulfide to form triazole and oxadiazole derivatives, respectively. orientjchem.orgorientjchem.org These core structures can be further modified; for instance, 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione, derived from this compound, can be reacted with hydrazine (B178648) hydrate (B1144303) to produce 4-amino-5-tert-butoxy-3H-1,2,4-triazole-3-thione, a precursor to more complex fused heterocyclic systems like triazolo-thiadiazines. orientjchem.org Palladium-catalyzed cross-coupling reactions between tert-butyl carbazate and vinyl halides have also been established as a general method to synthesize N-Boc-N-alkenylhydrazines, a class of highly functionalized and previously difficult-to-access compounds. researchgate.netrheniumshop.co.il

Table 1: Selected Novel Reaction Pathways Involving this compound

Reaction TypeKey ReagentsProduct ClassSignificanceSource(s)
Reductive HydrazinationD-lyxose derivative, tert-butyl carbazateAza-C-glycosides (L-fuco-azafagomines)Potential selective enzyme inhibitors for fucosidases. lookchem.com lookchem.com
Ring-Closing Metathesis (RCM)Fluorinated olefins, tert-butyl carbazateFluorinated cyclic hydrazinesAccess to potentially pharmaceutically relevant fluorinated heterocycles. lookchem.com lookchem.com
Cyclization ReactionsAmmonium thiocyanate, Phenyl isothiocyanate, Carbon disulfide1,2,4-Triazoles, 1,3,4-OxadiazolesEfficient synthesis of novel heterocyclic scaffolds. orientjchem.orgorientjchem.org orientjchem.orgorientjchem.org
Palladium-Catalyzed Cross-CouplingVinyl halides, tert-butyl carbazate, Pd catalystN-Boc-N-alkenylhydrazinesFirst general synthesis of this class of functionalized hydrazines. researchgate.netrheniumshop.co.il researchgate.netrheniumshop.co.il
Mono-tosylationp-Toluenesulfonyl chloride, pyridine (B92270)BocHN-NHTsClean synthesis of a key intermediate for further elaboration. cardiff.ac.uk cardiff.ac.uk

Development of More Sustainable and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, significant effort is being directed toward developing more environmentally benign and efficient syntheses of this compound and its derivatives. One promising approach is the use of continuous flow chemistry. For example, a nickel-catalyzed photoredox coupling between aryl halides and tert-butyl carbazate has been successfully implemented in a continuous flow system to produce arylhydrazines, avoiding issues with catalyst precipitation and allowing for process robustness. researchgate.netrsc.org This method offers a powerful alternative to traditional palladium-catalyzed reactions. researchgate.netrsc.org

Table 2: Examples of Sustainable and Atom-Economical Synthetic Routes

MethodKey FeaturesCompound Class SynthesizedAdvantagesSource(s)
Continuous Flow PhotochemistryNickel/photoredox catalysis, continuous flow reactorArylhydrazinesHigh selectivity, short residence times, process stability, avoids metal precipitation. researchgate.netrsc.org researchgate.netrsc.org
Heterogeneous CatalysisReusable HBETA zeolite catalystSchiff basesHigh yield, catalyst is reusable and easily recovered, simple workup. researchgate.net researchgate.net
One-Pot SynthesisMulti-component reaction in a single vesseltert-Butyl carbazateSimplified process, reduced waste, high yield, environmentally friendly. google.com google.com
Improved Atom-Economical RouteSequential cyanation, amination, and triazine formation from pyrrolePyrrolotriazine intermediateHalved step count, doubled yield, uses abundant raw materials. acs.org acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) is widely employed to model molecular structures, vibrational spectra, and electronic properties. researchgate.netresearchgate.net For instance, theoretical calculations at the DFT/B3LYP/6-311G(d,p) level have been used to optimize the geometry of Schiff bases derived from tert-butyl carbazate, showing excellent agreement with experimental data obtained from single-crystal X-ray analysis. researchgate.net

These computational studies provide deep insights into chemical reactivity. The analysis of Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), allows researchers to predict the reactivity of different sites within a molecule. researchgate.netresearchgate.net The calculation of the HOMO-LUMO energy gap helps in understanding the kinetic stability and chemical reactivity of the compounds. researchgate.net Furthermore, Molecular Electrostatic Potential Surface (MEPS) analysis is used to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net The solid-state structure of tert-butyl carbazate itself has been determined by X-ray crystallography and analyzed, revealing a complex packing pattern with multiple independent molecules in the unit cell, providing a benchmark for theoretical models. mdpi.com

Table 3: Computational Modeling Approaches for this compound and Derivatives

Computational MethodProperties StudiedKey FindingsSource(s)
DFT (B3LYP/6-311G(d,p))Molecular geometry, bond parameters, vibrational spectraTheoretical parameters show good correlation with experimental X-ray data. researchgate.net researchgate.net
FMO and MEPS AnalysisChemical reactivity, HOMO-LUMO energy gap, electrophilic/nucleophilic sitesPredicts reactivity behavior and provides insights into intermolecular interactions. researchgate.netresearchgate.net researchgate.netresearchgate.net
X-ray Crystallography & DFTSolid-state structure, packing, hydrogen bondingDetermined the crystal structure of tert-butyl carbazate, showing four independent molecules and infinite hydrogen-bonded chains. mdpi.com mdpi.com
Kinetic ModelingReaction kinetics of polymerizationSimulation of hydrazide-Michael reactions to understand polymerizability and reaction mechanisms. rsc.org rsc.org

Expansion into Novel Areas of Materials Science and Chemical Biology Through Derivatization

The derivatization of tert-butyl carbazate is opening doors to new applications in materials science and chemical biology. Its ability to form polymeric scaffolds is a particularly promising avenue of research. hashnode.dev For example, tert-butyl carbazate is a key monomer, along with divinyl sulfone, in the synthesis of a step-growth polymer. rsc.org This polymer contains Boc-protected hydrazine groups that can be deprotected post-polymerization to reveal reactive hydrazine moieties. These can then be readily functionalized with various aldehydes to create a diverse library of polyhydrazone materials with tailored properties, such as chromophoric or water-soluble polymers. rsc.org

In another application, tert-butyl carbazate is used to create the monomer tert-butyl 2-acryloylhydrazine-1-carboxylate, a precursor for poly(acryloyl hydrazide) scaffolds synthesized via RAFT polymerization. bham.ac.ukrsc.org These scaffolds are highly versatile and can be modified post-polymerization with a wide range of aldehydes under biocompatible conditions. bham.ac.uk This strategy facilitates the rapid synthesis of functional polymers for screening in biomedical applications, such as siRNA delivery. bham.ac.uk The inherent reactivity of the carbazate group makes it a valuable handle for "click-like" chemistry, enabling the construction of advanced materials and biologically active macromolecules. ajgreenchem.comajgreenchem.com

Table 4: Applications in Materials Science and Chemical Biology via Derivatization

Derivative TypeSynthetic ApproachField of ApplicationSignificanceSource(s)
Polyhydrazone MaterialsStep-growth polymerization of divinyl sulfone and tert-butyl carbazate, followed by post-synthetic modification.Materials ScienceCreates a versatile polymer scaffold that can be rapidly elaborated into diverse functional materials. rsc.org rsc.org
Poly(acryloyl hydrazide) ScaffoldsRAFT polymerization of a monomer derived from tert-butyl carbazate.Chemical Biology, Biomedical ApplicationsAllows for efficient post-polymerization modification to create libraries of functional polymers for in-situ screening (e.g., siRNA delivery). bham.ac.ukrsc.org bham.ac.ukrsc.org
Heterocyclic DerivativesCyclization reactions of tert-butyl carbazate.Medicinal Chemistry, AgrochemicalsCarbohydrazide derivatives show versatile applications in pharmacochemistry and materials science. ajgreenchem.comajgreenchem.com ajgreenchem.comajgreenchem.com

Q & A

Basic: What are the established synthetic routes for butylcarbazate, and what methodological considerations ensure reproducibility?

This compound is typically synthesized via hydrazine derivatives reacting with carbonyl compounds under controlled conditions. A common method involves reacting tert-butyl carbazate with chloroacetyl chloride in solvents like petroleum ether or ether, followed by purification via recrystallization . Key reproducibility considerations include:

  • Documenting solvent purity, reaction temperature (±2°C), and stoichiometric ratios.
  • Including spectral data (e.g., 1^1H/13^13C NMR, IR) for novel compounds to confirm identity and purity .
  • Providing detailed supplementary materials for multi-step syntheses (e.g., intermediate characterization) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during this compound characterization?

Contradictions in spectral data often arise from impurities, solvent effects, or conformational isomers. Methodological steps include:

  • Repetition under standardized conditions : Re-run NMR in deuterated solvents (e.g., CDCl3_3) with controlled temperature .
  • Cross-validation : Compare with HPLC-MS data to confirm molecular weight and purity (>95%) .
  • Computational modeling : Use tools like Gaussian to predict NMR shifts and identify discrepancies between experimental and theoretical values .
  • Peer consultation : Collaborate with specialists to rule out instrumentation errors .

Basic: What analytical techniques are essential for verifying this compound purity and structural integrity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity thresholds (>95%) .
  • Spectroscopy : 1^1H NMR (in DMSO-d6_6) to confirm carbazate proton signals (δ 8.5–9.0 ppm) and tert-butyl group (δ 1.4 ppm) .
  • Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .
  • Melting point consistency : Report deviations >2°C from literature values as potential impurities .

Advanced: What experimental design strategies optimize reaction yields in this compound synthesis while minimizing side products?

  • DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., ether vs. chloroform), temperature (20–60°C), and catalyst presence (e.g., pyridine) .
  • In-situ monitoring : Employ FTIR to track carbonyl peak (1700 cm1^{-1}) disappearance, halting reactions at >90% conversion .
  • Quenching optimization : Add cold hydrochloric acid gradually to prevent exothermic side reactions .
  • Post-hoc analysis : Compare TLC profiles of crude vs. purified products to identify unreacted starting materials .

Advanced: How should researchers design stability studies for this compound under varying environmental conditions?

  • Controlled degradation : Expose samples to UV light (254 nm), elevated temperatures (40–80°C), and pH gradients (2–12) for 1–4 weeks .
  • Analytical endpoints : Quantify decomposition via HPLC area-under-curve reduction and new MS peaks for degradation products .
  • Kinetic modeling : Calculate half-life (t1/2_{1/2}) using Arrhenius equations to predict shelf-life under storage conditions .
  • Humidity control : Use desiccators with silica gel to assess hydrolysis sensitivity .

Basic: What critical parameters must be reported for novel this compound derivatives to enable independent verification?

  • Synthetic details : Molar ratios, reaction time, purification methods (e.g., column chromatography gradients) .
  • Spectroscopic evidence : Full NMR assignments, HRMS data, and IR bands for functional groups (e.g., NH at 3300 cm1^{-1}) .
  • Crystallographic data (if available): CCDC deposition numbers for X-ray structures .
  • Purity thresholds : HPLC chromatograms with retention times and integration values .

Advanced: How can researchers address discrepancies between computational predictions and experimental results in this compound reactivity studies?

  • Error source analysis : Check basis set adequacy (e.g., B3LYP/6-31G* vs. MP2) and solvent model accuracy (e.g., PCM vs. SMD) .
  • Experimental replication : Repeat reactions with ultrapure reagents to exclude contamination effects .
  • Hybrid methods : Combine DFT with molecular dynamics to simulate solvent interactions and transition states .
  • Literature benchmarking : Compare results with analogous carbazates (e.g., methylcarbazate) to identify systemic errors .

Advanced: What methodologies support comparative studies of this compound derivatives in structure-activity relationship (SAR) research?

  • Pharmacophore mapping : Use Schrödinger Suite to align derivatives and identify key hydrogen-bonding motifs .
  • Biological assays : Test inhibitory activity (e.g., IC50_{50}) against target enzymes with dose-response curves .
  • Thermodynamic profiling : Measure ΔG of binding via ITC (Isothermal Titration Calorimetry) .
  • Statistical validation : Apply ANOVA to confirm significance of substituent effects (p < 0.05) .

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